N,4-dimethyl-3-nitrobenzenesulfonamide
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Overview
Description
N,4-dimethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, along with two methyl groups (-CH3) at the 4th position and on the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide. The nitration process introduces a nitro group at the 3rd position of the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 4-methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,4-dimethyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-nitrobenzenesulfonamide: Similar structure but with ethyl groups instead of methyl groups.
4-Nitrobenzenesulfonamide: Lacks the methyl groups present in N,4-dimethyl-3-nitrobenzenesulfonamide.
Uniqueness
This compound is unique due to the presence of both methyl groups and the nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
N,4-dimethyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGILNBHSTSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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